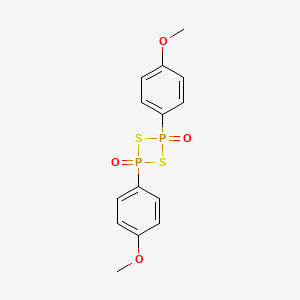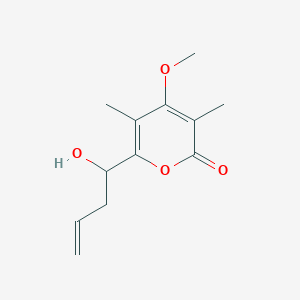
2-(Propan-2-yl)-1,3,2-oxathiaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-1,3,2-oxathiaborinane is an organoboron compound that features a unique oxathiaborinane ring structure
Métodos De Preparación
The synthesis of 2-(Propan-2-yl)-1,3,2-oxathiaborinane typically involves the reaction of boronic acids with thiols under specific conditions. One common method includes the use of a boronic acid derivative and a thiol in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the oxathiaborinane ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-(Propan-2-yl)-1,3,2-oxathiaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiaborinane ring into simpler boron-containing compounds.
Substitution: The compound can participate in substitution reactions where the thiol group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)-1,3,2-oxathiaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems and enzyme inhibitors.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is explored for use in materials science, particularly in the development of new polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(Propan-2-yl)-1,3,2-oxathiaborinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
2-(Propan-2-yl)-1,3,2-oxathiaborinane can be compared with other boron-containing compounds such as boronic acids and boronates. Unlike these simpler compounds, this compound features a more complex ring structure, which imparts unique chemical properties and reactivity. Similar compounds include:
Boronic acids: Simple boron-containing compounds used in organic synthesis.
Boranes: Compounds with boron-hydrogen bonds, used in hydroboration reactions.
Borates: Boron-oxygen compounds with various industrial applications.
This unique structure and reactivity make this compound a valuable compound for research and industrial applications.
Propiedades
Número CAS |
116245-63-7 |
|---|---|
Fórmula molecular |
C6H13BOS |
Peso molecular |
144.05 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C6H13BOS/c1-6(2)7-8-4-3-5-9-7/h6H,3-5H2,1-2H3 |
Clave InChI |
KGNVHHKDOVMQRB-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCS1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


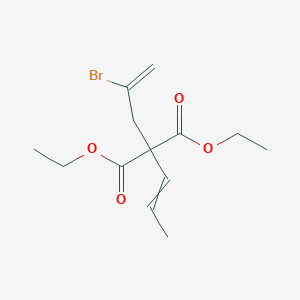
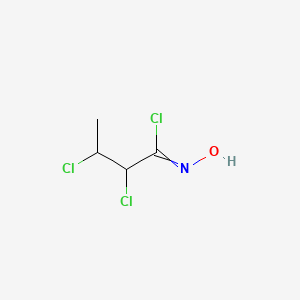


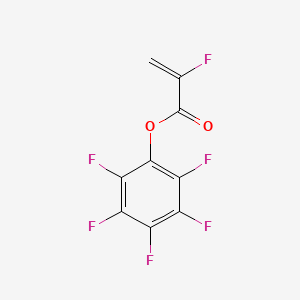
![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)
![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
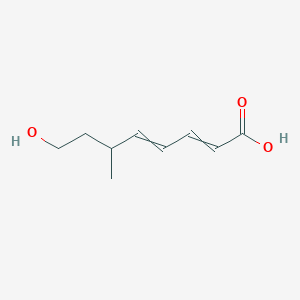
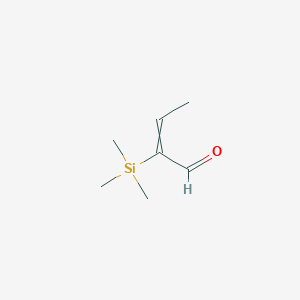
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)
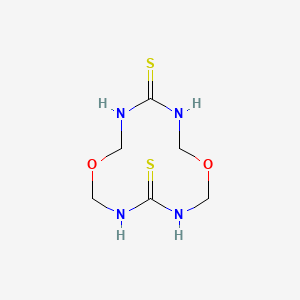
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)
